molecular formula C14H13NO4 B2705905 Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate CAS No. 300814-13-5

Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate

Cat. No.: B2705905
CAS No.: 300814-13-5
M. Wt: 259.261
InChI Key: SQMSCBYSKMQSQQ-UHFFFAOYSA-N
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Description

Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate is a chemical compound with the molecular formula C14H13NO4 . It has a molecular weight of 259.26 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H13NO4 . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.

Scientific Research Applications

Organic Synthesis and Catalysis

Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate-related compounds have been utilized in organic synthesis, particularly in the development of renewable resources and catalysis. One study highlighted the use of silica molecular sieves containing framework Lewis acid centers as catalysts in the Diels–Alder and dehydrative aromatization reactions between ethylene and various renewable furans for the production of biobased terephthalic acid precursors, demonstrating the potential of these compounds in the synthesis of renewable PET (Pacheco et al., 2015)(Pacheco et al., 2015).

Antibacterial and Antioxidant Activities

Research into the antibacterial and antioxidant properties of this compound derivatives has shown promising results. A study synthesizing acylhydrazone compounds and evaluating them for their antibacterial, antiurease, and antioxidant activities found that the synthesized compounds exhibited effective antiurease and antioxidant activities (Sokmen et al., 2014)(Sokmen et al., 2014).

Polymer Science

The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, using Candida antarctica Lipase B, led to the synthesis of novel biobased furan polyesters. This work indicates the potential of furan derivatives in the creation of new materials with desirable properties (Jiang et al., 2014)(Jiang et al., 2014).

Anticancer and Antiangiogenic Activities

Novel 3-arylaminobenzofuran derivatives have been studied for their anticancer and antiangiogenic activities, targeting the colchicine site on tubulin. These compounds have shown potent in vitro and in vivo antiproliferative activity against cancer cells, indicating their potential as anticancer agents (Romagnoli et al., 2015)(Romagnoli et al., 2015).

Properties

IUPAC Name

ethyl 4-(furan-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-2-18-14(17)10-5-7-11(8-6-10)15-13(16)12-4-3-9-19-12/h3-9H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMSCBYSKMQSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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